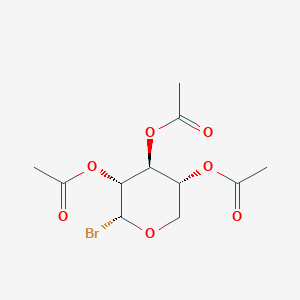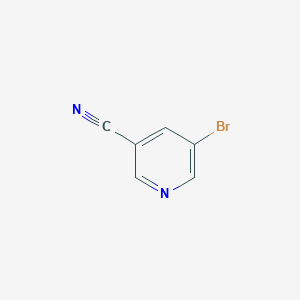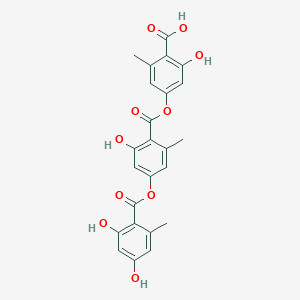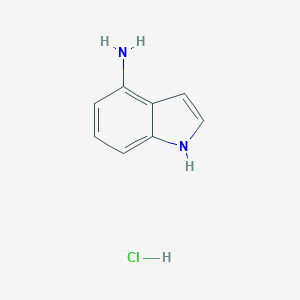
4-Aminoindole hydrochloride
説明
Synthesis Analysis
The synthesis of 4-Aminoindole hydrochloride derivatives often involves multi-component reactions that provide access to highly diversified structures. For example, a three-component tandem reaction using acid chlorides, terminal alkynes, and 2-aminoindole hydrochlorides has been described for the synthesis of α-carboline derivatives, showcasing the versatility of aminoindole hydrochlorides in organic synthesis (Gupta, Kumar, & Kundu, 2011). Additionally, a regioselective synthesis of 4- and 7-alkoxyindoles from 2,3-dihalophenols highlights the strategic use of aminoindole hydrochlorides in constructing complex indole derivatives (Sanz et al., 2007).
Molecular Structure Analysis
The molecular structure of 4-Aminoindole hydrochloride and its derivatives is crucial for their reactivity and potential applications. Structural studies often involve X-ray diffraction techniques and spectroscopic methods such as IR, 1H NMR, and 13C NMR to determine the precise arrangement of atoms and the configuration of the molecules (Şahin et al., 2014).
Chemical Reactions and Properties
4-Aminoindole hydrochloride participates in various chemical reactions, demonstrating its versatility as a synthetic intermediate. For instance, its use as a 1,4-bisnucleophile in the diversity-oriented synthesis of tricyclic indoles bearing 3,4-fused seven-membered rings showcases its reactivity and the potential for generating complex molecular architectures (Chen et al., 2019).
Physical Properties Analysis
The physical properties of 4-Aminoindole hydrochloride, such as solubility, melting point, and crystalline structure, are essential for its handling and application in various chemical syntheses. While specific studies on these properties are scarce, general practices in organic synthesis and compound characterization provide valuable insights into handling and manipulating these compounds effectively.
Chemical Properties Analysis
The chemical properties of 4-Aminoindole hydrochloride, including its reactivity, stability under different conditions, and interactions with various reagents, are critical for its effective use in organic synthesis. Studies on its reactions, such as the Rh(III)-catalyzed synthesis of 1-aminoindole derivatives, highlight the compound's potential in constructing complex molecules (Liang et al., 2014).
科学的研究の応用
Synthesis of Pyrrolocoumarins and Furoquinolones : A study by Fujihara and Kawazu (1972) demonstrated that hydrochloric acid treatment of 4-aminobenzofuran derivatives can produce 4-hydroxyindole derivatives, which upon thermal condensation with phenylmalonates lead to pyrrolocoumarins and furoquinolones, indicating potential pharmaceutical applications (Fujihara & Kawazu, 1972).
Corrosion Inhibition : Sayın et al. (2016) found that 4-(4-pyridyl)-2-Amino-1,3,4-triazole is an effective inhibitor for carbon steel corrosion in hydrochloric acid, highlighting its potential in industrial corrosion control (Sayın, Jafari, & Mohsenifar, 2016).
Pharmaceutical Chemistry : Cai et al. (2019) developed a highly regioselective and enantioselective C7-Friedel-Crafts alkylation strategy for 4-aminoindoles with trifluoromethyl ketones, yielding C7-functionalized indole derivatives that are pharmaceutically interesting (Cai et al., 2019).
Antimicrobial Activity : Stepanenko et al. (2018) demonstrated that substituted amides and pyrroloquinolines based on 4-, 5-, 6-, and 7-aminoindoles exhibit pronounced antibacterial activity, which could be significant in combating antibiotic-resistant microorganisms (Stepanenko et al., 2018).
Material Science : A study by Berkes et al. (2013) on the electrooxidation of 4-aminoindole revealed the formation of multilayer films on platinum and gold electrodes, with potential applications in materials science and nanotechnology (Berkes, Inzelt, & Vass, 2013).
Safety And Hazards
4-Aminoindole hydrochloride is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and ensure adequate ventilation .
Relevant Papers A selection of 3,4-diaminoindoles were required for a recent drug discovery project . To this end, a 10-step synthesis was developed from 4-nitroindole . This synthesis was subsequently adapted and used to synthesize 3,5-; 3,6-; and 3,7-diaminoindoles from the corresponding 5-, 6-, or 7-nitroindole .
特性
IUPAC Name |
1H-indol-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2.ClH/c9-7-2-1-3-8-6(7)4-5-10-8;/h1-5,10H,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDMEBTXVSZFJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625782 | |
| Record name | 1H-Indol-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminoindole hydrochloride | |
CAS RN |
174854-93-4 | |
| Record name | 1H-Indol-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



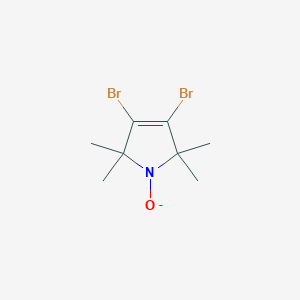
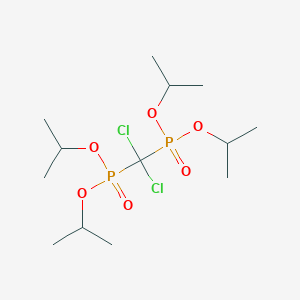
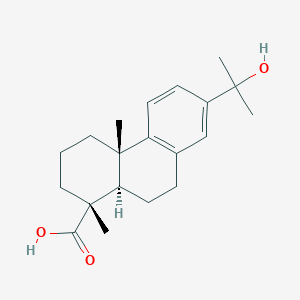
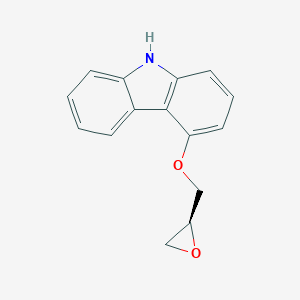
![(1S,2S,5S)-Ethyl [(2-Hydroxypinan-3-ylene)amino]acetate](/img/structure/B16744.png)
![2-[1-(2-Naphthyl)ethyl]benzoic acid](/img/structure/B16750.png)
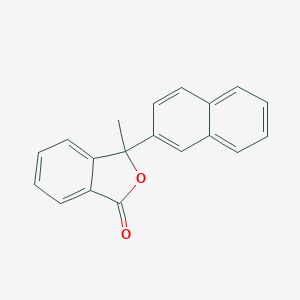
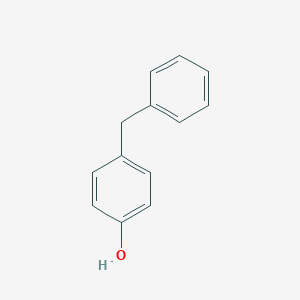
![2,4-dihydro-4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-3H-1,2,4-triazol-3-one](/img/structure/B16755.png)
![N-{4-[4-(4-methoxyphenyl)-1-piperazinyl]phenyl}hydrazinecarboxamide](/img/structure/B16756.png)
